N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide: is a synthetic organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other oxidizing agents in aqueous or non-aqueous media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding quinoline derivatives with altered functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-chlorobenzyl chloride: A related compound used in organic synthesis and as an intermediate in the production of other chemicals.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with similar structural features and potential biological activities.
Uniqueness: N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide, with the CAS number 1114830-75-9, is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. The mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, this compound may inhibit tubulin polymerization, which is crucial for cell division.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting nitric oxide production and cyclooxygenase (COX) pathways.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of quinoline derivatives, including this compound. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer). In one study, it exhibited IC50 values ranging from 0.010 to 0.042 µM, indicating potent activity against these cell lines .
- Mechanistic Insights : The compound has been reported to arrest the cell cycle at the G2/M phase and induce apoptosis via reactive oxygen species generation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial and Antifungal Studies : Research indicates that quinoline derivatives can exhibit significant antibacterial and antifungal activities, potentially through mechanisms involving disruption of bacterial cell membranes or interference with nucleic acid synthesis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Data Summary Table
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives, including this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound effectively inhibited tubulin polymerization in MCF-7 cells, leading to reduced cell viability and increased apoptosis markers .
- Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-2-30-24-15-23(18-6-4-3-5-7-18)28-22-13-10-19(14-21(22)24)25(29)27-16-17-8-11-20(26)12-9-17/h3-15H,2,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIRMENWNGUZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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